5-methylpyridine-3-sulfonic Acid
Overview
Description
5-Methylpyridine-3-sulfonic acid: is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where a methyl group is attached to the fifth position and a sulfonic acid group is attached to the third position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonation of Pyridines: One common method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts. This method is suitable for synthesizing both unsubstituted and monosubstituted pyridine-3-sulfonic acids.
Diazotation of 3-Aminopyridines: Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group.
Industrial Production Methods: In industrial settings, the production of 5-methylpyridine-3-sulfonic acid typically involves the sulfonation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methylpyridine-3-sulfonic acid can undergo oxidation reactions, where the methyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Methylpyridine-3-sulfonic acid is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and catalysts. Its sulfonic acid group makes it a valuable component in detergents and cleaning agents .
Mechanism of Action
The mechanism of action of 5-methylpyridine-3-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The pyridine ring can participate in π-π stacking interactions and coordinate with metal ions, influencing biochemical pathways .
Comparison with Similar Compounds
Pyridine-3-sulfonic acid: Similar structure but lacks the methyl group at the fifth position.
5-Methylpyridine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
3-Aminopyridine: Contains an amino group instead of a sulfonic acid group, leading to different reactivity and applications.
Uniqueness: 5-Methylpyridine-3-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, making it versatile in various chemical and industrial applications.
Properties
IUPAC Name |
5-methylpyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCQNEIFBBBMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376233 | |
Record name | 5-methylpyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-70-2 | |
Record name | 5-Methyl-3-pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4808-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methylpyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-3-PYRIDINESULFONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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